molecular formula C10H12ClNO3S B2916023 Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 515832-73-2

Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No.: B2916023
CAS No.: 515832-73-2
M. Wt: 261.72
InChI Key: HUZMUIMUPSPNFU-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a thiophene ring, an ethyl group, a chloroacetyl group, and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene derivatives and chloroacetyl chloride.

  • Reaction Steps: The process involves the reaction of thiophene with chloroacetyl chloride in the presence of a base, followed by esterification with methanol.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chloroacetyl group.

  • Substitution: Substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted thiophenes.

Mechanism of Action

Mode of Action

Based on the structure of the compound, it can be inferred that it may undergo nucleophilic addition / elimination reactions with its targets . The chloroacetyl group in the compound can react with nucleophilic sites on target molecules, leading to changes in their structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: Medicine: The compound may be used in the development of pharmaceuticals. Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-chloroacetoacetate: Similar in structure but lacks the thiophene ring.

  • Methyl 2-[(chloroacetyl)phenyl]acetate: Contains a phenyl ring instead of a thiophene ring.

  • Methyl chloroacetate: A simpler compound with a chloroacetyl group.

Uniqueness: The presence of the thiophene ring in Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate makes it unique compared to other similar compounds, providing distinct chemical and biological properties.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-6-4-7(10(14)15-2)9(16-6)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZMUIMUPSPNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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